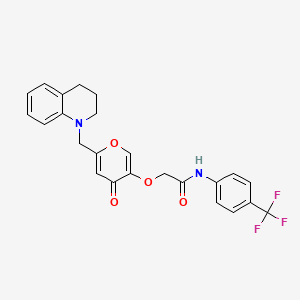

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a synthetic organic compound known for its unique structural attributes, characterized by its quinoline and pyran moieties connected through an acetamide linkage. This compound exhibits a range of properties that make it valuable for various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The preparation of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide generally involves multi-step organic synthesis. One common synthetic route is as follows:

Formation of the Quinoline Derivative: : The initial step involves synthesizing 3,4-dihydroquinolin-1(2H)-yl using a cyclization reaction of appropriate precursors.

Pyran Ring Formation: : The next stage is to form the pyran ring. This typically involves a condensation reaction between a suitable aldehyde and an activated methylene compound, followed by cyclization.

Linking via Acetamide Bond: : The intermediate compounds are then coupled using an acetamide linkage. This usually requires a condensation reaction under acidic or basic conditions to form the desired product.

Final Coupling with Trifluoromethylphenyl Group:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions that ensure high yield and purity. This may include:

Use of catalytic agents to accelerate reaction rates.

Implementation of continuous flow reactors for consistent and efficient synthesis.

Rigorous purification processes, such as crystallization or chromatography, to achieve the desired quality.

化学反応の分析

Types of Reactions

Oxidation: : This compound can undergo oxidation reactions, especially at the quinoline moiety, to form quinolone derivatives.

Reduction: : Reduction can occur at the pyran and quinoline rings, leading to the saturation of double bonds.

Substitution: : Both the acetamide linkage and the aromatic ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Typical reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: : Common reducing agents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4).

Substitution: : Reagents such as halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydroxide) are frequently used.

Major Products

From Oxidation: : Oxidized quinolone derivatives.

From Reduction: : Reduced, saturated versions of the original rings.

From Substitution: : Various substituted products depending on the reactants involved.

科学的研究の応用

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing complex molecules. Its diverse reactivity allows it to be a versatile building block in organic synthesis.

Biology

Biologically, the compound is studied for its potential interactions with biomolecules, possibly influencing enzyme activity or receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, it is researched for its potential pharmacological properties. The presence of the trifluoromethyl group often enhances the metabolic stability and biological activity of compounds, making it a candidate for drug discovery.

Industry

Industrially, this compound can be used in the development of advanced materials, particularly those requiring specific structural features provided by the quinoline and pyran rings.

作用機序

The exact mechanism by which 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide exerts its effects can vary depending on its application. In a biological context, it might interact with cellular enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity to certain molecular targets, influencing pathways involved in cell signaling or metabolism.

類似化合物との比較

Similar Compounds

4-Hydroxyquinoline Derivatives: : These share the quinoline core but differ in functional groups and substitution patterns.

Coumarin-Based Compounds: : Coumarins have a pyranone structure, similar to the pyran ring in our compound.

Acetanilide Derivatives: : These compounds share the acetamide linkage and the aromatic ring but have different substituents.

Uniqueness

There you have it—a deep dive into the multifaceted world of 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide! Quite a mouthful, but each part of the name tells a story about its structure and chemistry.

生物活性

The compound 2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C21H22F3N3O3, and its structure includes a dihydroquinoline moiety, a pyran ring, and a trifluoromethylphenyl group. The presence of these functional groups suggests potential interactions with various biological targets.

Anticholinesterase Activity

Research indicates that compounds similar to the target molecule exhibit significant anticholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. A study demonstrated that derivatives of related structures showed IC50 values in the nanomolar range against acetylcholinesterase (AChE), outperforming established drugs like donepezil . The mechanism involves binding to the active site of AChE, thereby inhibiting the breakdown of acetylcholine and enhancing cholinergic transmission.

Antiviral Activity

Another area of investigation is the antiviral properties of compounds containing similar structural motifs. One study reported that piperidine-based derivatives inhibited influenza virus replication, with one compound showing an EC50 value as low as 0.05 μM . This suggests that the target compound may also possess antiviral properties worth exploring.

Cytotoxicity and Selectivity

The selectivity index (SI) is a critical measure for assessing the safety profile of new compounds. In related studies, compounds demonstrated high selectivity against viral infections with minimal cytotoxicity in various cell lines . This highlights the potential therapeutic window for similar compounds.

Study 1: Synthesis and Evaluation

A recent study synthesized derivatives based on the dihydroquinoline structure and evaluated their biological activity. The synthesized compounds were tested for AChE inhibition using Ellman's spectrophotometric method. Results indicated that some derivatives had comparable or superior activity to donepezil, suggesting their potential as anti-Alzheimer agents .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study explored how modifications to the dihydroquinoline core affected biological activity. By systematically varying substituents on the phenyl and pyran rings, researchers identified key structural features that enhance AChE inhibitory potency . These findings can guide future drug design efforts.

Data Table: Biological Activity Summary

| Activity Type | Compound Reference | IC50/EC50 Value | Remarks |

|---|---|---|---|

| Anticholinesterase | Donepezil | 0.6 μM | Standard reference |

| Anticholinesterase | Compound 7e | 1.82 nM | Most active in series |

| Antiviral | Piperidine Derivative | 0.05 μM | Effective against influenza |

| Cytotoxicity | Various Compounds | SI > 160,000 | High selectivity noted |

特性

IUPAC Name |

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-[4-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21F3N2O4/c25-24(26,27)17-7-9-18(10-8-17)28-23(31)15-33-22-14-32-19(12-21(22)30)13-29-11-3-5-16-4-1-2-6-20(16)29/h1-2,4,6-10,12,14H,3,5,11,13,15H2,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUEOADNRBARBSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。